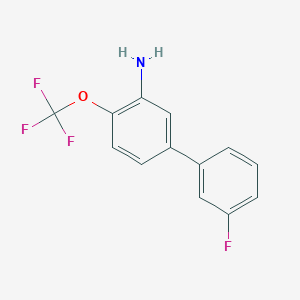

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine

説明

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a fluorinated biphenyl derivative featuring an amine group at position 3, a trifluoromethoxy (-OCF₃) substituent at position 4 on the first benzene ring, and a fluorine atom at position 3' on the second ring. Fluorinated biphenyl amines are frequently explored in drug discovery due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability, modulate lipophilicity, and improve receptor-binding affinity .

特性

IUPAC Name |

5-(3-fluorophenyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSJEFUUXABLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield .

化学反応の分析

Types of Reactions

3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds allows it to modulate biological activities effectively. For instance, biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and anti-tumor activities .

Protein Kinase Modulation

Research indicates that compounds similar to 3'-fluoro-4-(trifluoromethoxy)biphenyl-3-amine can modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and apoptosis. This modulation can have significant implications for cancer treatment and other diseases where kinase activity is disrupted .

Case Studies

- Anti-Cancer Activity : A study highlighted the potential of biphenyl derivatives as anti-cancer agents by demonstrating their efficacy in inhibiting specific kinases involved in tumor growth .

- Inflammatory Response : Another investigation showed that these compounds could reduce inflammatory markers in vitro, suggesting their use in treating inflammatory diseases .

Material Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The presence of fluorine atoms enhances the electron-withdrawing capacity, which can improve the performance of electronic devices .

Liquid Crystals

The structural rigidity and chemical stability of biphenyl derivatives facilitate their use in liquid crystal displays (LCDs). The ability to fine-tune their properties through substitution patterns allows for the development of advanced materials with tailored functionalities .

Chemical Synthesis

Synthetic Pathways

The synthesis of 3'-fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves several steps, including:

- Biphenyl Formation : Utilizing palladium-catalyzed coupling reactions to form the biphenyl structure.

- Fluorination and Trifluoromethylation : Employing reagents such as fluoroboric acid or trifluoromethyl iodide to introduce fluorine and trifluoromethoxy groups effectively.

作用機序

The mechanism of action of 3’-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

類似化合物との比較

Table 1. Comparative Analysis of Fluorinated Biphenyl Amines

*Molecular weight calculated based on formula.

Key Observations:

Substituent Position Effects: The target compound’s amine and trifluoromethoxy groups on the first ring (positions 3 and 4) contrast with ’s isomer, where these groups are at positions 4 and 3. Such positional differences can significantly alter electronic properties and biological activity .

Fluorination Impact :

- ’s tetrafluoro substitution creates a highly electronegative environment, which may enhance oxidative stability and receptor-binding selectivity .

Salt Forms and Solubility :

- The hydrochloride salt in improves water solubility, a critical factor for drug formulation .

生物活性

3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological exploration. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine can be described as follows:

- Chemical Formula : CHFN\O

- Molecular Weight : 295.20 g/mol

The presence of the trifluoromethoxy group contributes to its enhanced reactivity and interaction with biological targets.

The mechanism of action for 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine typically involves:

- Target Interaction : The trifluoromethoxy group increases binding affinity to specific proteins, enhancing the compound's efficacy in biological systems.

- Biochemical Pathways : This compound may modulate various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

- Pharmacokinetics : The lipophilicity imparted by the trifluoromethoxy group may improve membrane permeability, facilitating better absorption and distribution in biological tissues .

Biological Activity

Research indicates that 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown efficacy against various cancer cell lines in vitro, although specific IC values need further investigation .

- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the chemical structure affect biological activity:

| Compound | Substituent | Biological Activity | IC (µM) |

|---|---|---|---|

| 1 | Trifluoromethoxy | Anticancer | TBD |

| 2 | Fluoro | Antimicrobial | TBD |

| 3 | Methyl | Cytotoxicity | TBD |

These studies indicate that both the trifluoromethoxy and fluoro groups are critical for enhancing biological activity.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound showed significant cytotoxic effects with an IC value below 20 µM, indicating strong potential for development as an anticancer agent .

- Docking Studies : Molecular docking simulations have revealed that 3'-Fluoro-4-(trifluoromethoxy)biphenyl-3-amine interacts favorably with target proteins involved in cancer pathways, supporting its role as a lead compound in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。